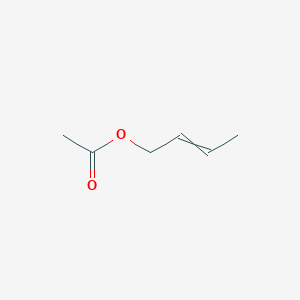
2-Buten-1-ol, acetate, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Buten-1-ol, acetate, (2E)-, also known as crotyl acetate, is an organic compound with the molecular formula C6H10O2. It is an ester formed from the reaction of crotyl alcohol and acetic acid. This compound is characterized by its pleasant fruity odor and is commonly used in the fragrance and flavor industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Buten-1-ol, acetate, (2E)- can be synthesized through the esterification of crotyl alcohol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of 2-buten-1-yl acetate involves the continuous esterification process where crotyl alcohol and acetic acid are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Buten-1-ol, acetate, (2E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Crotonaldehyde or crotonic acid.
Reduction: Crotyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Buten-1-ol, acetate, (2E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 2-buten-1-yl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate certain enzymatic activities and receptor functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-buten-1-yl acetate: Another ester with a similar structure but with a methyl group at the third position.
Isopentyl acetate: Known for its banana-like odor, it is structurally similar but has a different alkyl group.
Ethyl acetate: A simpler ester with a shorter alkyl chain.
Uniqueness
2-Buten-1-ol, acetate, (2E)- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its pleasant odor make it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
but-2-enyl acetate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
WNHXJHGRIHUOTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



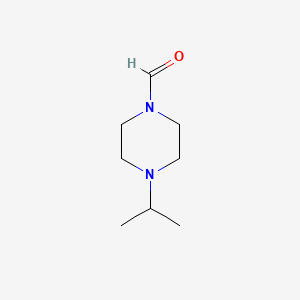
![5-Chloro-2-methylbenzo[b]thiophene](/img/structure/B8777514.png)
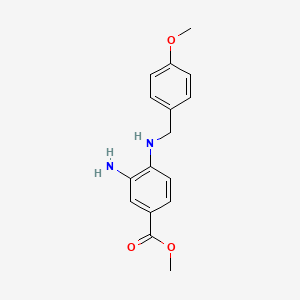
![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro-, (3'S)-](/img/structure/B8777530.png)
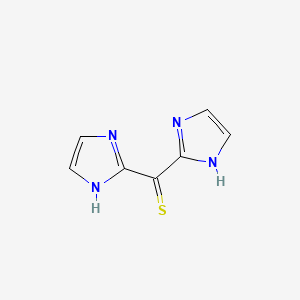
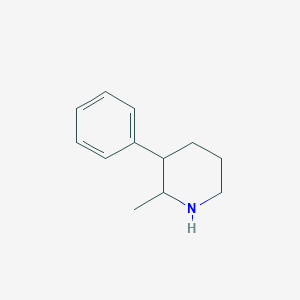

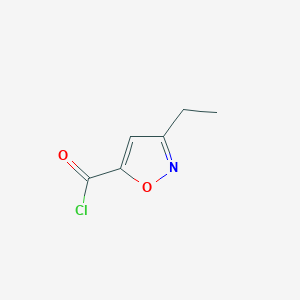
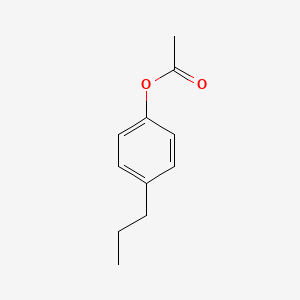
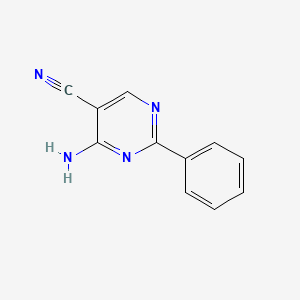
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-, 7-oxide](/img/structure/B8777562.png)
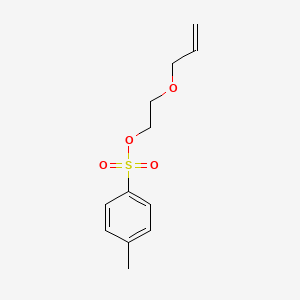
![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B8777569.png)
